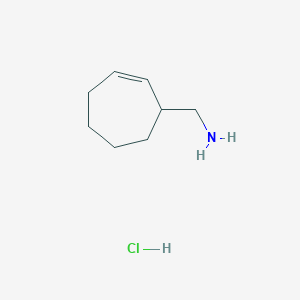![molecular formula C7H6N4 B2914060 吡啶并[3,2-d]嘧啶-4-胺 CAS No. 875233-01-5](/img/structure/B2914060.png)
吡啶并[3,2-d]嘧啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[3,2-d]pyrimidin-4-amine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . It is a hypoxia-activated prodrug that releases an active metabolite irreversibly targeting the kinase .
Synthesis Analysis
The synthesis of Pyrido[3,2-d]pyrimidin-4-amine involves various methods. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid . Another method involves the refluxing of 8-chloro derivatives of pyrido[3,2-d]pyrimidines with various amines .Molecular Structure Analysis
The molecular structure of Pyrido[3,2-d]pyrimidin-4-amine is part of a larger class of compounds known as pyridopyrimidines. Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving Pyrido[3,2-d]pyrimidin-4-amine are diverse. For example, a Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .科学研究应用
Here is a comprehensive analysis of the scientific research applications of “Pyrido[3,2-d]pyrimidin-4-amine”, focusing on unique applications:
Lipoxygenase Inhibitors
Pyrido[3,2-d]pyrimidin-4-amine derivatives have been evaluated as novel lipoxygenase (LOX) inhibitors. These compounds show potential antioxidant and anticancer activity, which could be beneficial in the treatment of diseases where LOX plays a role .
Anticonvulsants and Antiproliferative Agents
Analogues of pyrido[3,2-d]pyrimidin-4-amine have been reported to possess diverse pharmacological activities, including acting as anticonvulsants and antiproliferative agents. These properties make them candidates for the development of new treatments for epilepsy and cancer .
Anti-inflammatory and Analgesic Agents
These compounds also exhibit anti-inflammatory and analgesic properties, suggesting their use in pain management and inflammatory conditions .
Antimicrobial Activities
Pyrido[3,2-d]pyrimidin-4-amine derivatives have shown antibacterial, antifungal, and antimicrobial activities, indicating their potential as new antimicrobial agents .
Antitumor Activities
Some derivatives have pronounced antitumor activity. The activity depends mostly on the nature of the amine fragments, and a docking analysis has been performed for the most active compounds to understand their mechanism of action .
CNS Depressive and Anticonvulsant Activities
The pyrido[3,2-d]pyrimidin-4-amine scaffold has been identified as having central nervous system (CNS) depressive and anticonvulsant activities, which could be explored for the development of new CNS drugs .
Antipyretic Activities
Additionally, these compounds have shown antipyretic activities, which could be useful in developing treatments for fever .
作用机制
Target of Action
Pyrido[3,2-d]pyrimidin-4-amine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It has been found to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, and their inhibition can lead to various therapeutic effects.
Mode of Action
The compound interacts with its targets primarily through the inhibition of their enzymatic activities. For instance, it inhibits tyrosine kinases, a type of enzyme that can transfer a phosphate group from ATP to a protein in a cell. This action can lead to the activation or deactivation of the protein, affecting various cellular processes .
Biochemical Pathways
The inhibition of these targets by Pyrido[3,2-d]pyrimidin-4-amine affects multiple biochemical pathways. For example, the inhibition of tyrosine kinases can disrupt the signaling pathways they are involved in, leading to the suppression of cell proliferation and survival . Similarly, the inhibition of phosphatidylinositol-3 kinase can affect the PI3K/Akt signaling pathway, which plays a key role in cell cycle progression, survival, and metabolism .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pyrido[3,2-d]pyrimidin-4-amine are not readily available, its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property can significantly impact the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of Pyrido[3,2-d]pyrimidin-4-amine’s action are primarily related to its antitumor activity. By inhibiting key proteins involved in cell proliferation and survival, the compound can suppress the growth of cancer cells . Some derivatives of Pyrido[3,2-d]pyrimidin-4-amine have shown pronounced antitumor activity .
Action Environment
The action, efficacy, and stability of Pyrido[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the compound’s synthesis and cyclization can be affected by the nature of the acyl group and the reaction conditions . Furthermore, the compound’s lipophilicity can influence its ability to diffuse into cells, which can be affected by the lipid composition of the cell membranes .
安全和危害
未来方向
属性
IUPAC Name |
pyrido[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-7-6-5(10-4-11-7)2-1-3-9-6/h1-4H,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXAOSOMFMODCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=N2)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[3,2-d]pyrimidin-4-amine | |
CAS RN |
875233-01-5 |
Source


|
| Record name | pyrido[3,2-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2913977.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2913978.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dichlorobenzoate](/img/structure/B2913980.png)



![N-[(3-Cyano-4-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2913988.png)
![5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid](/img/structure/B2913989.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoroacetic acid](/img/structure/B2913992.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2913995.png)

![ethyl 4-(1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate](/img/structure/B2913998.png)
